1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(20-12-14-3-1-10-23-14)19-11-13-4-8-21(9-5-13)15-17-6-2-7-18-15/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORFQJOVKOAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- Molecular Formula : CHNS
- Molecular Weight : 305.41 g/mol
The compound features a piperidine ring, a pyrimidine moiety, and a thiophene group, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The urea moiety allows the compound to inhibit enzymes involved in various metabolic pathways. Notably, it has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : The compound acts as an antagonist at various receptors, including melanocortin receptors (MCH-R1), which are implicated in appetite regulation and energy homeostasis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with an IC value comparable to reference drugs like bleomycin .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on MCH-R1 Antagonism : A study optimized piperidin-4-yl urea derivatives as MCH-R1 antagonists. The modifications led to compounds with minimized hERG channel inhibition while maintaining high affinity for MCH-R1 .
- Cancer Cell Line Testing : In a comparative study, the compound was tested against several cancer cell lines (e.g., A549 lung cancer cells). Results indicated that it significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest .
Research Findings Summary Table
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea." However, based on the search results, some relevant information can be extracted regarding the properties and potential applications of related compounds:
-
General Information :
- Structure : Search results provide the structure of this compound .
- Molecular Formula : The molecular formula is C16H21N5OS .
- Molecular Weight : The molecular weight is 331.4 g/mol .
- Synonyms : Other names for the compound include 1234969-26-6, this compound, 1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea, 1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea, and AKOS024491904 .
-
Related Compounds and Potential Applications :
- Pyrimidines : Pyrimidine derivatives are noted for their significant biological and pharmacological activities .
- Thiazolidin-4-ones : These compounds, when modified, exhibit a wide range of biological activities, including antidiabetic, antioxidant, and antitubercular properties . For example, specific compounds have shown antioxidant activity and the ability to induce apoptosis in cancer cell lines .
- Pyrazolopyrimidines : Modifications of pyrazolopyrimidines have been explored for their efficacy and potency in various applications .
- Pyrimidin-2-yl-piperidine Derivatives :
- Synthesis and Structural Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
